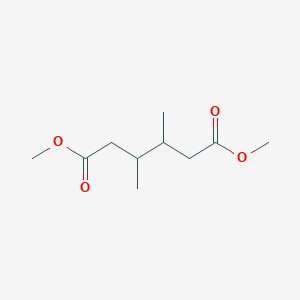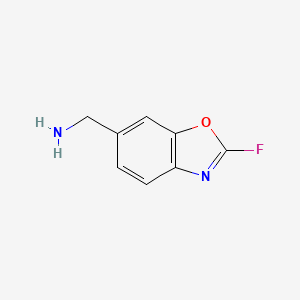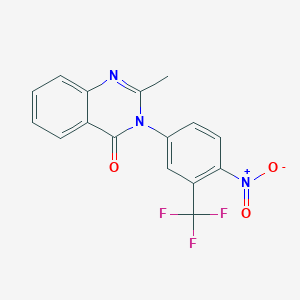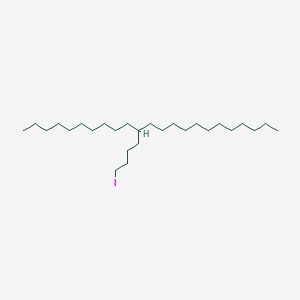
4-Pyrimidinemethanol, 5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinemethanol, 5-nitro- is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a nitro group at the 5-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleic acid bases.
Preparation Methods
The synthesis of 4-Pyrimidinemethanol, 5-nitro- can be achieved through several synthetic routes. One common method involves the reduction of 5-nitro-4-pyrimidinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of 5-nitro-4-pyrimidinecarboxaldehyde using palladium on carbon as a catalyst. This method allows for efficient production of the desired compound with high yield and purity .
Chemical Reactions Analysis
4-Pyrimidinemethanol, 5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite. This reaction forms 4-pyrimidinemethanol, 5-amino-.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-pyrimidinemethanol, 5-amino-, while oxidation of the hydroxymethyl group produces 4-pyrimidinecarboxylic acid .
Scientific Research Applications
4-Pyrimidinemethanol, 5-nitro- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinemethanol, 5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its antiviral or anticancer effects . Additionally, the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Pyrimidinemethanol, 5-nitro- can be compared with other similar compounds, such as:
4-Pyrimidinemethanol: Lacks the nitro group and has different reactivity and biological activity.
5-Nitro-2-pyrimidinol: Contains a hydroxyl group at the 2-position instead of the 4-position, leading to different chemical properties and applications.
4,6-Diamino-5-nitropyrimidine: Contains amino groups at the 4- and 6-positions, which significantly alter its chemical behavior and biological activity.
The uniqueness of 4-Pyrimidinemethanol, 5-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
(5-nitropyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5N3O3/c9-2-4-5(8(10)11)1-6-3-7-4/h1,3,9H,2H2 |
InChI Key |
WNOFFJMFDMRFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)


![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)

![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)


